(Lys(Me)327)-Histone H3 (21-44)-Gly-Lys(biotinyl) Trifluoroacetate
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Overview
Description
Lys(Me)327-Histone H3 (21-44)-Gly-Lys(biotinyl) Trifluoroacetate (Lys(Me)327-H3(21-44)-GKbTFA) is a peptide derivative of the histone H3 protein, which is a major component of chromatin in eukaryotic cells. It is an important tool for studying the structure and function of chromatin and its role in gene regulation. It has been widely used in a variety of research applications, including in vitro and in vivo studies of chromatin structure and gene regulation.
Mechanism of Action
Target of Action
The primary target of the compound (Lys(Me)327)-Histone H3 (21-44)-Gly-Lys(biotinyl) Trifluoroacetate is the Histone H3 protein , specifically at the 4th lysine residue (H3K4) . Histone H3 is a protein that plays a crucial role in the structure of chromatin in eukaryotic cells. The methylation of the lysine residue at position 4 (H3K4) is a post-translational modification associated with gene activation .
Mode of Action
The compound acts by mimicking the trimethylated state of the 4th lysine residue on Histone H3 (H3K4me3) . This modification is recognized by various proteins involved in transcriptional regulation, including the COMPASS complex, which can further methylate H3K4 .
Biochemical Pathways
The compound influences the transcriptional regulation pathway . The trimethylation of H3K4 (H3K4me3) is a marker of gene activation and is enriched near the transcription start site of genes. The presence of this modification can recruit transcription factors and influence the transcriptional activity of the associated genes .
Result of Action
The compound’s action results in the regulation of gene expression . By mimicking the H3K4me3 state, it can influence the transcription of genes, leading to changes in the protein levels within the cell. This can have various downstream effects depending on the specific genes being regulated .
Advantages and Limitations for Lab Experiments
Lys(Me)327-H3((Lys(Me)327)-Histone H3 (21-44)-Gly-Lys(biotinyl) Trifluoroacetate)-GKbTFA offers a number of advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is relatively specific in its binding to chromatin, which makes it useful for studying the structure and function of chromatin. However, it is relatively expensive, and its specificity of binding can limit its utility in some experiments.
Future Directions
There are a number of potential future directions for research using Lys(Me)327-H3((Lys(Me)327)-Histone H3 (21-44)-Gly-Lys(biotinyl) Trifluoroacetate)-GKbTFA. These include further studies of its effects on chromatin structure and gene expression, as well as its potential use in gene therapy. Additionally, it could be used to study the effects of post-translational modifications on chromatin structure and gene expression. Furthermore, it could be used to study the role of chromatin remodeling enzymes in the regulation of gene expression. Finally, it could be used to study the effects of epigenetic modifications on chromatin structure and gene expression.
Synthesis Methods
Lys(Me)327-H3((Lys(Me)327)-Histone H3 (21-44)-Gly-Lys(biotinyl) Trifluoroacetate)-GKbTFA is synthesized using solid-phase peptide synthesis (SPPS). The peptide is synthesized in a stepwise manner, starting from the N-terminus and progressing toward the C-terminus. The desired peptide is then cleaved from the resin and purified using standard chromatographic techniques.
Scientific Research Applications
Lys(Me)327-H3((Lys(Me)327)-Histone H3 (21-44)-Gly-Lys(biotinyl) Trifluoroacetate)-GKbTFA has been used in a variety of scientific research applications. It has been used to study the structure and function of chromatin, and its role in gene regulation. It has also been used to study the effects of post-translational modifications on chromatin structure and gene expression. Additionally, it has been used to study the role of chromatin remodeling enzymes in the regulation of gene expression.
properties
IUPAC Name |
[(5S)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[(1S)-5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-carboxypentyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-amino-1-oxohexan-2-yl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-oxohexyl]-trimethylazanium;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C130H220N44O33S.C2HF3O2/c1-69(2)101(167-100(183)65-147-98(181)63-149-120(199)102(75(8)176)169-108(187)73(6)153-118(197)93-40-29-55-171(93)123(202)74(7)154-116(195)90(66-175)165-113(192)81(33-19-24-58-174(10,11)12)157-110(189)83(36-25-52-143-127(135)136)156-107(186)72(5)151-106(185)71(4)152-109(188)80(31-15-20-48-131)160-122(201)103(76(9)177)168-105(184)70(3)134)121(200)159-82(32-16-21-49-132)111(190)161-85(34-17-22-50-133)124(203)173-57-30-41-94(173)119(198)164-89(60-78-61-141-68-150-78)115(194)158-84(37-26-53-144-128(137)138)112(191)163-88(59-77-44-46-79(178)47-45-77)114(193)162-86(38-27-54-145-129(139)140)125(204)172-56-28-39-92(172)117(196)148-62-97(180)146-64-99(182)155-87(126(205)206)35-18-23-51-142-96(179)43-14-13-42-95-104-91(67-208-95)166-130(207)170-104;3-2(4,5)1(6)7/h44-47,61,68-76,80-95,101-104,175-177H,13-43,48-60,62-67,131-134H2,1-12H3,(H39-,135,136,137,138,139,140,141,142,143,144,145,146,147,148,149,150,151,152,153,154,155,156,157,158,159,160,161,162,163,164,165,166,167,168,169,170,178,179,180,181,182,183,184,185,186,187,188,189,190,191,192,193,194,195,196,197,198,199,200,201,205,206,207);(H,6,7)/p+1/t70-,71-,72-,73-,74-,75+,76+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,101-,102-,103-,104-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQUUKCXSSEIJL-OYLSTRRTSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NCC(=O)NCC(=O)NC(CCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCC[N+](C)(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCC[N+](C)(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N5CCC[C@H]5C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)C(=O)O)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C132H222F3N44O35S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3074.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Lys(Me)327)-Histone H3 (21-44)-Gly-Lys(biotinyl) Trifluoroacetate |
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